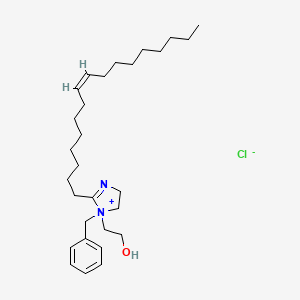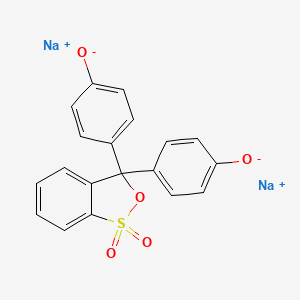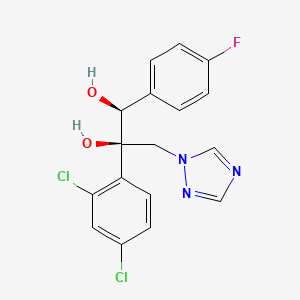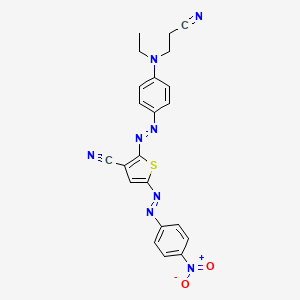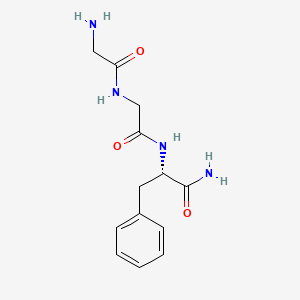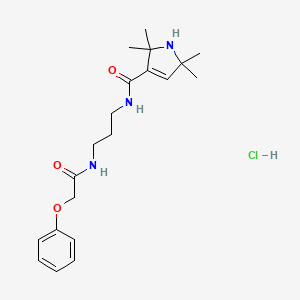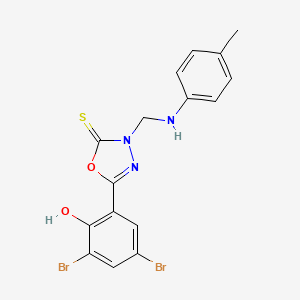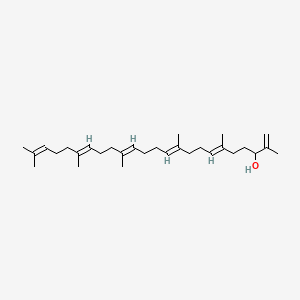
Einecs 229-566-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 229-566-9, also known as 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, is a chemical compound with the molecular formula C16H30O4. It is commonly used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction mixture is typically subjected to distillation to purify the final product.
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
科学研究应用
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has several applications in scientific research:
Chemistry: Used as a solvent and plasticizer in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
作用机制
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: The parent diol used in the synthesis of the diisobutyrate ester.
Diisobutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: A related compound with one ester group instead of two.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its specific combination of ester groups and the 2,2,4-trimethyl-1,3-pentanediol backbone. This structure provides it with excellent plasticizing properties, making it highly effective in enhancing the flexibility and durability of polymeric materials.
属性
CAS 编号 |
6617-01-2 |
|---|---|
分子式 |
C16H26Cl2N2O6S4 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
5-(3-chloropropyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-6-7(3-2-4-8)10-5-9-6;3-9(4,5)1-2-10(6,7)8/h2*5H,2-4H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI 键 |
KTHNVDQBLUBJSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCCCl.CC1=C(SC=N1)CCCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


